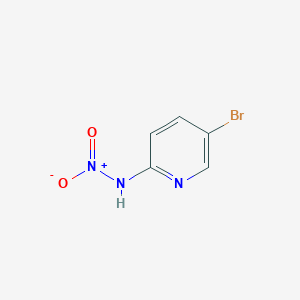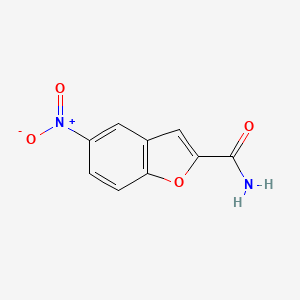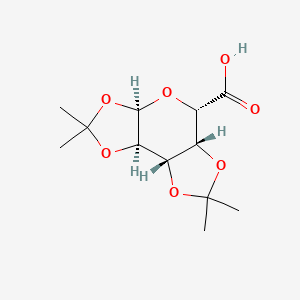
5-Aminomethyl-dibenzosuberan
Übersicht
Beschreibung
5-Aminomethyl-dibenzosuberane is a chemical compound with the molecular formula C16H17N. It is a derivative of dibenzosuberane, which incorporates a cycloheptane ring fused with two phenyl rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
5-Aminomethyl-dibenzosuberane has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Biological Studies: It is employed in research to study its effects on biological systems and its potential therapeutic applications.
Wirkmechanismus
Target of Action
It has been found that similar compounds, such as 1h-1,2,3-triazole tethered dibenzosuberane conjugates, have shown antiproliferative activity against hepg2 cell lines
Mode of Action
It is known that similar compounds interact with their targets, leading to antiproliferative activity . The compounds were found to have high binding affinity for the active site of the targeted protein
Biochemical Pathways
Similar compounds have been found to exhibit antiproliferative activity, suggesting that they may affect pathways related to cell proliferation
Pharmacokinetics
In silico drug-likeness prediction by the admet method has been explored with similar compounds
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against hepg2 cell lines
Action Environment
It is known that environmental factors can influence the action of many compounds
Biochemische Analyse
Biochemical Properties
5-Aminomethyl-dibenzosuberane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 5-Aminomethyl-dibenzosuberane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Aminomethyl-dibenzosuberane has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .
Molecular Mechanism
At the molecular level, 5-Aminomethyl-dibenzosuberane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethyl-dibenzosuberane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminomethyl-dibenzosuberane remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of 5-Aminomethyl-dibenzosuberane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, in certain animal studies, high doses of 5-Aminomethyl-dibenzosuberane have been associated with toxic effects, highlighting the importance of dosage optimization .
Metabolic Pathways
5-Aminomethyl-dibenzosuberane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, 5-Aminomethyl-dibenzosuberane may influence amino acid metabolism by interacting with specific enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 5-Aminomethyl-dibenzosuberane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is essential for optimizing the delivery and efficacy of 5-Aminomethyl-dibenzosuberane in therapeutic applications .
Subcellular Localization
5-Aminomethyl-dibenzosuberane exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell. For instance, 5-Aminomethyl-dibenzosuberane may localize to the nucleus or mitochondria, where it can exert its effects on gene expression or metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-dibenzosuberane typically involves the reduction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile. The process includes the following steps :
Stage 1: The starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile, is treated with aluminum chloride and lithium aluminum tetrahydride in diethyl ether at room temperature. The mixture is then refluxed for 8 hours.
Stage 2: The reaction mixture is treated with water and diethyl ether, followed by filtration and drying to obtain the final product.
Industrial Production Methods: While specific industrial production methods for 5-Aminomethyl-dibenzosuberane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminomethyl-dibenzosuberane undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum tetrahydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum tetrahydride in diethyl ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum tetrahydride yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Vergleich Mit ähnlichen Verbindungen
Dibenzosuberane: The parent compound with a similar tricyclic structure.
Dibenzosuberone: A ketone derivative of dibenzosuberane.
Dibenzosuberenone: Another derivative with a different functional group.
Uniqueness: 5-Aminomethyl-dibenzosuberane is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNPACNIAQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223725 | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-49-7, 69306-43-0 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69306-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)




![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)


![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)


